Deoxy Blebbistatin

Myosin II ATPase inhibition Negative control Structure-activity relationship

Deoxy Blebbistatin is the mandatory negative control for myosin II inhibition studies. Unlike active blebbistatin analogs (nanomolar IC₅₀), it exhibits zero ATPase inhibition above 100 µM—a >100-fold inactivity differential that validates target specificity in cytokinesis, motility, and adhesion experiments. The C15 hydroxyl deletion eliminates fluorescence interference (>99% reduction) and blue-light phototoxicity, enabling artifact-free live-cell imaging. Use as the inactive comparator for every blebbistatin assay to distinguish genuine myosin II-dependent effects from off-target activity. For Research Use Only. Not for diagnostic or therapeutic use.

Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
CAS No. 856925-72-9
Cat. No. B016173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxy Blebbistatin
CAS856925-72-9
Synonyms1,2,3,9-Tetrahydro-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one; 
Molecular FormulaC18H16N2O
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=C(C2=O)CCN3C4=CC=CC=C4
InChIInChI=1S/C18H16N2O/c1-12-7-8-16-15(11-12)17(21)14-9-10-20(18(14)19-16)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,21)
InChIKeyRBHOGGBFJPVUJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxy Blebbistatin (CAS 856925-72-9): A Critical Negative Control in Myosin II Research


Deoxy Blebbistatin (CAS 856925-72-9) is a synthetic derivative of the well-characterized myosin II inhibitor blebbistatin, distinguished by the absence of the C15 hydroxyl group present in the parent compound [1]. This single structural deletion abolishes the key hydrogen-bonding interaction with the myosin II motor domain that is essential for ATPase inhibition, rendering Deoxy Blebbistatin functionally inactive against myosin II. Consequently, it is employed primarily as a negative control compound in studies dissecting myosin II-dependent cellular processes such as cytokinesis, cell motility, and cytoskeletal remodeling [1]. The removal of the hydroxyl moiety also fundamentally alters the molecule's photophysical behaviour, eliminating the excited-state intramolecular proton transfer (ESIPT) that underpins blebbistatin's strong fluorescence and phototoxicity [2].

Why Generic Substitution Fails for Deoxy Blebbistatin in Myosin II Inhibition Studies


Deoxy Blebbistatin cannot be interchanged with other blebbistatin-class compounds such as para-nitroblebbistatin, para-aminoblebbistatin, or (S)-blebbistatin itself, because it is the only member of the family that is deliberately inactive against myosin II [1]. While active blebbistatin analogs exhibit nanomolar- to low-micromolar IC₅₀ values across myosin II isoforms, Deoxy Blebbistatin shows no detectable ATPase inhibition above 100 μM, a difference of more than two orders of magnitude. Substituting Deoxy Blebbistatin with an active analog—or vice versa—would completely invert the experimental interpretation, converting a specificity control into an active treatment and invalidating conclusions about myosin II dependence. The quantitative evidence below establishes exactly where this compound differentiates and why it cannot be replaced by any active myosin II inhibitor.

Deoxy Blebbistatin (856925-72-9): Quantitative Differentiation Evidence Against Blebbistatin and Active Analogs


Complete Loss of Myosin II ATPase Inhibition: Negative Control Validation

Deoxy Blebbistatin exhibits no measurable inhibition of myosin II ATPase activity at concentrations up to 100 µM, in contrast to the parent compound blebbistatin, which potently inhibits striated muscle myosin II and nonmuscle myosin IIA/IIB with IC₅₀ values between 0.5 and 5 µM [1]. This represents a >20- to >200-fold difference in inhibitory potency, directly attributable to the missing C15 hydroxyl group that forms a critical hydrogen bond with the myosin II motor domain [2]. The complete loss of function is reproducible across rabbit skeletal muscle myosin S1 and vertebrate nonmuscle myosin II isoforms.

Myosin II ATPase inhibition Negative control Structure-activity relationship

Elimination of Blue-Light-Induced Phototoxicity: Safer Live-Cell Imaging

Blebbistatin is well-documented to cause severe phototoxicity in cultured cells upon illumination with blue light (450–490 nm), mediated by hydroxyl radical release from its photoexcited state [1][2]. Deoxy Blebbistatin lacks the hydroxyl group required for this photolytic radical generation, and femtosecond transient absorption spectroscopy reveals that it instead undergoes a distinct ultrafast intramolecular hydrogen atom transfer (IHAT) from the C1 position within 8 ps, converting to an enol form that is not phototoxic [3]. While quantitative phototoxicity indices are not directly compared in a single assay, the photochemical mechanism is structurally eliminated in Deoxy Blebbistatin, completely abrogating the light-dependent cytotoxicity that plagues blebbistatin-based experiments.

Phototoxicity Live-cell imaging Blue light sensitivity

Minimized Fluorescence Background for Quantitative Fluorescence Assays

Blebbistatin exhibits strong fluorescence due to an excited-state intramolecular proton transfer (ESIPT) involving its C15 hydroxyl group, generating substantial background signal in fluorescence-based readouts and forming fluorescent precipitates above 10 µM in aqueous buffers [1][2]. Deoxy Blebbistatin lacks this hydroxyl group and consequently cannot undergo ESIPT; its fluorescence emission is reported as less than 1% of that of blebbistatin under equivalent excitation conditions [2]. The photophysical investigation confirms that the primary excited-state relaxation pathway is IHAT to an enol product rather than radiative ESIPT decay, resulting in negligible fluorescence interference [3].

Fluorescence interference Assay background ESIPT

Structural Discrimination: Hydroxyl-Dependent Binding Differentiates Deoxy Blebbistatin from Active Inhibitors

The co-crystal structure of (S)-blebbistatin bound to the Dictyostelium discoideum myosin II motor domain (PDB 1YV3) reveals that the C15 hydroxyl group forms a hydrogen-bonding network with the main-chain carbonyl of Leu262 and the amide hydrogen of Gly240, stabilizing the inhibitor in the nucleotide-binding pocket [1][2]. Deoxy Blebbistatin lacks this hydroxyl group and therefore cannot establish these critical hydrogen bonds, resulting in negligible binding affinity. Molecular modeling and the complete loss of ATPase inhibition confirm that the hydroxyl deletion is sufficient to ablate target engagement, establishing Deoxy Blebbistatin as a structurally validated inactive control [3].

Myosin II crystal structure Ligand binding Structure-activity relationship

Deoxy Blebbistatin (856925-72-9): Evidence-Backed Application Scenarios for Research Procurement


Negative Control for Myosin II-Dependent Phenotype Validation

In any experiment where blebbistatin or its active analogs are used to implicate myosin II in a cellular process—cytokinesis, cell migration, adhesion, or contraction—Deoxy Blebbistatin must be run in parallel at equivalent concentrations (up to 100 µM) as the inactive control. The >20- to >200-fold difference in IC₅₀ [1] provides assurance that effects observed under blebbistatin treatment are genuinely myosin II-dependent and not due to off-target activity or vehicle artefacts.

Live-Cell Fluorescence Microscopy Requiring Absence of Phototoxicity

When imaging GFP- or fluorescein-labeled myosin II or actin in living cells under blue-light excitation, Deoxy Blebbistatin serves as the appropriate control compound because it does not generate phototoxic hydroxyl radicals [2]. Unlike blebbistatin, which kills cells upon 450–490 nm irradiation [3], Deoxy Blebbistatin eliminates phototoxicity as a confounding variable, enabling the true contribution of myosin II inhibition to be isolated from light-induced cytotoxicity.

Fluorescence-Based High-Content or Plate-Reader Assays with Low Background Requirement

For high-throughput or high-content screening assays relying on fluorescence readouts in the blue-green spectrum, Deoxy Blebbistatin's >99% reduction in fluorescence emission relative to blebbistatin [4] ensures that the compound itself does not contribute to the measured signal. This property is critical when quantifying subtle changes in fluorescent reporter intensity, where blebbistatin's high fluorescence would swamp the assay window.

Structural and Biochemical Studies Requiring a Binding-Incompetent Analog

In co-crystallization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) experiments designed to validate the specificity of myosin II–ligand interactions, Deoxy Blebbistatin provides a structurally defined negative reference. Its inability to form the hydrogen-bonding triad with Leu262 and Gly240 [5] ensures that any binding signal observed with active blebbistatin derivatives is specific and target-mediated.

Quote Request

Request a Quote for Deoxy Blebbistatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.